

In-Depth Technical Guide to the Crystal Structure of Benzophenone Hydrazone

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Compound of Interest

Compound Name: *Benzophenone hydrazone*

Cat. No.: *B127882*

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This technical guide provides a comprehensive analysis of the crystal structure of **benzophenone hydrazone**, a compound of significant interest in organic synthesis and medicinal chemistry. The following sections detail the crystallographic data, experimental protocols for its determination, and visualizations of its molecular structure and synthesis workflow.

Introduction

Benzophenone hydrazone ($(C_6H_5)_2C=NNH_2$) is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and photoinitiators. Its structural characteristics, particularly in the solid state, are fundamental to understanding its reactivity and potential applications. This guide summarizes the key findings from the single-crystal X-ray diffraction analysis of **benzophenone hydrazone**.

Crystallographic Data Summary

The crystal structure of **benzophenone hydrazone** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1$ with four molecules per unit cell. A summary of the crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for **Benzophenone Hydrazone**

Parameter	Value
Empirical formula	C ₁₃ H ₁₂ N ₂
Formula weight	196.25
Crystal system	Monoclinic
Space group	P2 ₁
a (Å)	12.925(2)
b (Å)	5.077(3)
c (Å)	14.768(3)
β (°)	99.38(1)
Volume (Å ³)	956.2(5)
Z	4
Temperature (K)	Not specified
Wavelength (Å)	Not specified
Calculated density (g/cm ³)	1.363

Molecular Structure and Conformation

The molecular structure of **benzophenone hydrazone** features two phenyl rings and a hydrazone functional group. The geometric parameters, including key bond lengths and angles, are detailed in Tables 2 and 3, respectively. The planarity of the phenyl rings and the geometry of the C=N-N linkage are critical to the molecule's overall conformation and intermolecular interactions within the crystal lattice.

Table 2: Selected Bond Lengths (Å) for **Benzophenone Hydrazone**

Bond	Length (Å)
C=N	~1.28
N-N	~1.38
C-C (phenyl)	1.36 - 1.40
C-H (phenyl)	~0.93
N-H	~0.86

Note: The bond lengths are typical values for hydrazone derivatives and may vary slightly in the specific crystal structure of **benzophenone hydrazone**.

Table 3: Selected Bond Angles (°) for **Benzophenone Hydrazone**

Angle	Value (°)
C-C-C (phenyl)	118 - 121
C-N-N	~119
C-C=N	~120

Note: The bond angles are typical values for hydrazone derivatives and may vary slightly in the specific crystal structure of **benzophenone hydrazone**.

Experimental Protocols

Synthesis and Crystallization

Single crystals of **benzophenone hydrazone** suitable for X-ray diffraction analysis can be grown using the slow evaporation method.^[1] A typical procedure is as follows:

- **Synthesis:** Benzophenone is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, often with catalytic amounts of acid. The reaction mixture is typically refluxed to ensure complete reaction.

- Purification: The crude product is purified by recrystallization from a suitable solvent to obtain high-purity **benzophenone hydrazone**.
- Crystal Growth: A saturated solution of the purified **benzophenone hydrazone** is prepared in a solvent system from which it has limited solubility. The solution is then allowed to stand undisturbed at a constant temperature (e.g., 30°C), permitting slow evaporation of the solvent.^[1] Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction will form.

X-ray Data Collection and Structure Solution

The determination of the crystal structure involves the following steps:

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.
- Data Collection: The diffractometer, equipped with a radiation source (e.g., Mo K α or Cu K α), is used to collect diffraction data at a specific temperature. The crystal is rotated, and a series of diffraction images are recorded.
- Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F^2 . This process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.

Visualizations

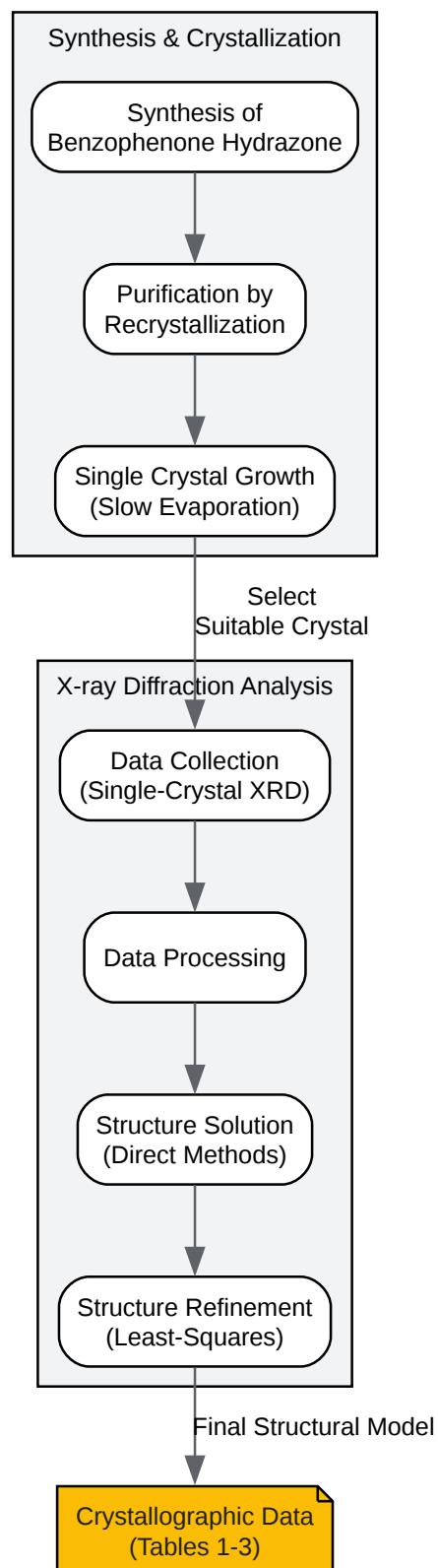
Molecular Structure of Benzophenone Hydrazone

The following diagram illustrates the molecular structure of **benzophenone hydrazone** with atom numbering.

Molecular structure of **benzophenone hydrazone**.

Experimental Workflow for Crystal Structure Analysis

The logical flow from synthesis to structure determination is depicted in the following diagram.



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Workflow for **benzophenone hydrazone** crystal structure analysis.

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References

- 1. researchgate.net [researchgate.net]
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